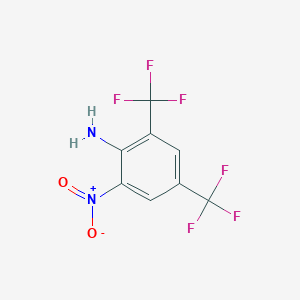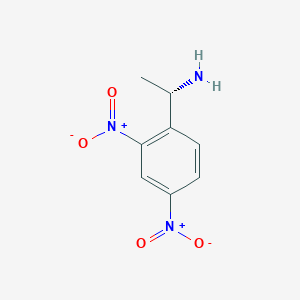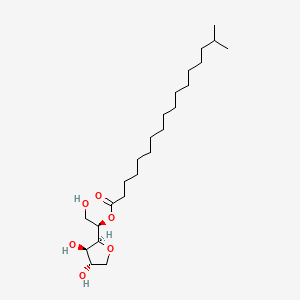
2-Nitro-4,6-bis(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Nitro-4,6-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and two trifluoromethyl groups (-CF3) attached to an aniline framework
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 4,6-bis(trifluoromethyl)aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Trifluoromethylation Reaction: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic anhydride (CF3SO2O) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4,6-bis(trifluoromethyl)aniline.
Substitution: The trifluoromethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd-C).
Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) under suitable conditions.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: 4,6-bis(trifluoromethyl)aniline.
Substitution: Cyanated or aminated derivatives.
Applications De Recherche Scientifique
2-Nitro-4,6-bis(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a fluorescent probe or a biological marker due to its unique fluorescence properties.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Nitro-4,6-bis(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound's stability and binding affinity, while the nitro group can participate in redox reactions.
Comparaison Avec Des Composés Similaires
4-Nitro-2,6-bis(trifluoromethyl)pyridine: Similar structure but different core (pyridine instead of aniline).
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an amine group.
Uniqueness: 2-Nitro-4,6-bis(trifluoromethyl)aniline is unique due to its combination of nitro and trifluoromethyl groups on an aniline core, which imparts distinct chemical and physical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2-nitro-4,6-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(15)5(2-3)16(17)18/h1-2H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFTUELYTTXWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707724 | |
| Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-21-8 | |
| Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)

![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)



